molecular formula C9H12O2 B14003406 3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 53624-84-3

3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B14003406
CAS No.: 53624-84-3
M. Wt: 152.19 g/mol
InChI Key: SSVKYZDOIWXDIO-UHFFFAOYSA-N
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Description

6-Methylbicyclo[221]hept-2-ene-5-carboxylic acid is a bicyclic compound with the molecular formula C₉H₁₂O₂ It is characterized by a bicyclo[221]heptane framework, which includes a carboxylic acid functional group and a methyl group attached to the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route involves the reaction of cyclopentadiene with methyl acrylate under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and minimize by-products. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The methyl group or other positions on the bicyclic structure can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions and as a model compound for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and stability. These features make it a valuable compound for studying molecular interactions and designing new molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester

Uniqueness

6-Methylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a carboxylic acid group on the bicyclic framework. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

53624-84-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-5-6-2-3-7(4-6)8(5)9(10)11/h2-3,5-8H,4H2,1H3,(H,10,11)

InChI Key

SSVKYZDOIWXDIO-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C1C(=O)O)C=C2

Origin of Product

United States

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